molecular formula C17H13ClN2O3 B12015969 3-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 618102-57-1

3-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12015969
CAS No.: 618102-57-1
M. Wt: 328.7 g/mol
InChI Key: DHAHWDPHMYBRDT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a 2-methoxyphenyl group, along with a carboxylic acid functional group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone.

    Substitution Reactions: The 4-chlorophenyl and 2-methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions using appropriate halogenated precursors.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common techniques include the use of continuous flow reactors and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has been investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Inhibition or Activation of Pathways: The compound may inhibit or activate specific biochemical pathways, resulting in changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the 2-methoxy group.

    3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but has a hydroxyl group instead of a methoxy group.

    3-(4-Chlorophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness

The presence of the 2-methoxyphenyl group in 3-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid imparts unique chemical and biological properties to the compound. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

618102-57-1

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-(2-methoxyphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H13ClN2O3/c1-23-16-5-3-2-4-14(16)20-15(17(21)22)10-13(19-20)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,21,22)

InChI Key

DHAHWDPHMYBRDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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